molecular formula C23H24FN3O3 B2933455 3-(2,5-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396854-78-6

3-(2,5-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2933455
CAS RN: 1396854-78-6
M. Wt: 409.461
InChI Key: GQDZGQAFKIOTIY-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The synthesis of complex pyrazole derivatives like 3-(2,5-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide involves intricate chemical reactions highlighting the compound's structural complexity and potential for varied applications in scientific research. These compounds are often synthesized through reactions involving key intermediates such as semicarbazide and various substituted phenyl groups, resulting in unique crystal structures, as observed in related compounds. The crystalline structure and molecular interactions are crucial for understanding the compound's chemical behavior and potential applications in materials science and pharmaceutical research (Prabhuswamy et al., 2016).

Photophysical Properties

The photophysical properties of pyrazoline derivatives, including those similar to the specified compound, are of significant interest in the field of photophysics and photochemistry. Studies on isomeric pyrazolines have demonstrated the impact of solvent polarity and structure on their absorption and fluorescence properties, offering insights into solute-solvent interactions. These properties are critical for the development of novel photoluminescent materials and understanding the fundamental principles of solvatochromism and fluorescence behavior (Şenol et al., 2020).

Anticancer Activity

Pyrazole derivatives exhibit promising anticancer activities against various cancer cell lines, including leukemia, melanoma, and breast cancer. The synthesis of N-aryl pyrazole analogs and their subsequent screening for anticancer activity highlight the potential of such compounds in medicinal chemistry and cancer therapy. Molecular docking studies of these compounds can provide insights into their mechanisms of action, potentially targeting specific proteins or pathways involved in cancer progression (Ahsan, 2012).

Anti-inflammatory Properties

The development of pyrazole derivatives as anti-inflammatory agents showcases their therapeutic potential beyond oncology. Compounds with specific structural features have been identified to exhibit significant anti-inflammatory activity, potentially with minimal ulcerogenic effects. Such findings are crucial for the discovery of safer and more effective anti-inflammatory drugs, contributing to the broader field of anti-inflammatory pharmacotherapy (El‐Hawash & El-Mallah, 1998).

Crystallography and Molecular Interactions

The detailed crystallographic analysis of pyrazole derivatives provides essential insights into their molecular structures and interactions. Such studies are foundational for understanding the compound's chemical behavior, stability, and potential interactions in biological systems. The characterization of molecular frameworks through techniques like X-ray diffraction is vital for the rational design of compounds with desired physical and chemical properties (Kranjc et al., 2011).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-27-20(13-19(26-27)18-12-17(29-2)8-9-21(18)30-3)22(28)25-14-23(10-11-23)15-4-6-16(24)7-5-15/h4-9,12-13H,10-11,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDZGQAFKIOTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

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